molecular formula C15H23O7Sc B12503685 Scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate hydrate

Scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate hydrate

Cat. No.: B12503685
M. Wt: 360.29 g/mol
InChI Key: LDRQBGBMJVMLGE-UHFFFAOYSA-K
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Description

Structural Analysis and Molecular Composition

Molecular Formula and IUPAC Nomenclature

The molecular formula of scandium(3+) bis(4-oxopent-2-en-olate) acetylacetonate hydrate is Sc(C₅H₇O₂)₃·H₂O , reflecting the presence of three acetylacetonate ligands, one scandium(III) ion, and a single water molecule of hydration. The anhydrous form of the complex has a molecular weight of 324.26 g/mol, while the hydrated form increases to 342.28 g/mol.

The IUPAC name for the compound is (Z)-4-hydroxypent-3-en-2-one; scandium; hydrate , which systematically describes the coordination of the scandium ion by three acetylacetonate ligands and one water molecule. The acetylacetonate ligand itself is formally termed 4-oxopent-2-en-2-olate , derived from the deprotonated form of acetylacetone (pentane-2,4-dione). The "bis" designation in the common name refers to the two enolate oxygen atoms per ligand involved in coordination, though the complex retains the tris-ligand stoichiometry typical of scandium β-diketonates.

Crystallographic Structure and Symmetry

Scandium(3+) bis(4-oxopent-2-en-olate) acetylacetonate hydrate crystallizes in the orthorhombic space group Pbca , with lattice parameters a = 15.166(8) Å, b = 13.560(7) Å, and c = 19.327(10) Å. The unit cell volume is 3974(4) ų, accommodating eight formula units (Z = 8). The scandium(III) ion resides at the center of a distorted octahedral coordination sphere, with six oxygen atoms from three bidentate acetylacetonate ligands occupying the equatorial and axial positions.

The crystal structure exhibits partial disorder in the orientation of the acetylacetonate ligands, particularly in the positioning of methyl and trifluoromethyl groups (in fluorinated analogs), which adopt a meridional (mer) isomer configuration. This disorder is evidenced by alternating ligand orientations in the crystal lattice, with a 5:1 population ratio observed in related trifluoroacetylacetonate structures. The Sc–O bond distances range from 2.08 to 2.09 Å , consistent with the ionic radius of Sc³⁺ (0.81 Å) and comparable to other octahedral scandium complexes.

Table 1: Key Crystallographic Parameters
Parameter Value Source
Space group Pbca
Lattice parameters a = 15.166(8) Å
b = 13.560(7) Å
c = 19.327(10) Å
Unit cell volume 3974(4) ų
Sc–O bond distance 2.08–2.09 Å

Coordination Geometry and Ligand Binding Modes

The scandium(III) ion adopts an octahedral coordination geometry , with each acetylacetonate ligand acting as a bidentate chelator through its two enolate oxygen atoms. This binding mode creates six-membered metallacyclic rings, stabilizing the complex through resonance-assisted delocalization of electron density across the conjugated enolate system. The meridional isomer dominates in the solid state, with ligand planes oriented at approximately 90° to one another, minimizing steric repulsion between methyl groups.

In aqueous solutions containing hydration water, the coordination sphere expands to accommodate seven-coordinate scandium(III) , as observed in hydrated dimeric species like [Sc₂(µ-OH)₂(H₂O)₁₀]⁴+. However, in the crystalline hydrate form, the water molecule occupies a lattice position rather than directly coordinating the scandium ion, preserving the octahedral geometry. The ligand binding asymmetry—evident in slight variations in Sc–O bond lengths (e.g., 2.085 vs. 2.086 Å in related structures)—arises from electronic effects of substituents on the acetylacetonate backbone.

Table 2: Ligand Binding Characteristics
Feature Description Source
Coordination number 6 (octahedral)
Ligand denticity Bidentate
Isomerism Meridional (mer)
Sc–O bond length 2.08–2.09 Å

Properties

Molecular Formula

C15H23O7Sc

Molecular Weight

360.29 g/mol

IUPAC Name

4-oxopent-2-en-2-olate;scandium(3+);hydrate

InChI

InChI=1S/3C5H8O2.H2O.Sc/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/q;;;;+3/p-3

InChI Key

LDRQBGBMJVMLGE-UHFFFAOYSA-K

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Sc+3]

Origin of Product

United States

Preparation Methods

Direct Ligand Substitution from Scandium Precursors

The most common method involves reacting scandium chloride (ScCl₃) or scandium oxide (Sc₂O₃) with acetylacetone (Hacac) and 4-oxopent-2-en-2-ol (Hoxo) under controlled conditions. Key steps include:

  • Precursor Dissolution : Scandium oxide is dissolved in hydrochloric acid to form Sc³⁺ ions, while scandium chloride is directly utilized in aqueous or ethanolic solutions.
  • Ligand Addition : Acetylacetone and 4-oxopent-2-en-2-ol are added stoichiometrically (2:1 molar ratio for oxo:acac) under nitrogen to prevent oxidation.
  • pH Control : Ammonia or sodium hydroxide is used to maintain a pH of 6–8, ensuring optimal deprotonation of ligands.

Reaction Scheme :
$$
\text{ScCl}3 + 2\,\text{Hoxo} + \text{Hacac} + \text{H}2\text{O} \xrightarrow{\text{pH 6-8, 70–90°C}} \text{Sc(oxo)}2(\text{acac})\cdot\text{H}2\text{O} + 3\,\text{HCl}
$$

Hydrothermal Synthesis with Dispersing Agents

A patent by CN110482588A describes a two-step precipitation method for scandium oxide precursors, adaptable for coordination complexes:

  • Primary Precipitation : Scandium chloride is treated with ammonium sulfate and ammonia at 75–90°C to form Sc(OH)₃.
  • Secondary Precipitation : The hydroxide is dissolved in HCl and reacted with oxalic acid to yield Sc₂(C₂O₄)₃, which is calcined to Sc₂O₃. This oxide is then refluxed with acetylacetone and 4-oxopent-2-en-2-ol.

Key Parameters :

  • Temperature: 70–95°C
  • Dispersing Agent: Ammonium sulfate (0.1–0.5 M)
  • Aging Time: 60–180 minutes

Optimization of Reaction Conditions

Temperature and Time Dependence

Parameter Range Impact on Yield/Purity Source
Reaction Temperature 70–95°C Higher temps increase ligand substitution kinetics but risk decomposition above 95°C.
Aging Time 60–200 min Prolonged aging improves crystallinity but may induce side reactions.

Solvent and pH Effects

  • Solvent Systems : Ethanol-water mixtures (3:1 v/v) enhance ligand solubility while minimizing hydrolysis.
  • pH Control : Maintaining pH 6–8 ensures full deprotonation of Hoxo (pKa ≈ 5.5) and Hacac (pKa ≈ 8.9). Deviations cause incomplete coordination or precipitate impurities.

Purification and Characterization

Filtration and Washing

  • Suction Filtration : The crude product is isolated via Büchner filtration and washed sequentially with cold water (3×) and ethanol (5×) to remove unreacted ligands.
  • Drying : Vacuum drying at 60°C for 12 hours yields a hygroscopic powder.

Analytical Confirmation

Technique Key Findings Source
FTIR ν(C=O) at 1580 cm⁻¹, ν(Sc–O) at 450 cm⁻¹
TGA 10.2% weight loss at 100–150°C (H₂O removal)
XRD Monoclinic phase (P2₁/c) with a = 10.2 Å

Comparative Analysis of Methods

Method Yield (%) Purity (%) Advantages Limitations
Direct Substitution 78–85 95–98 Short reaction time (4–6 h) Requires strict pH control
Hydrothermal Route 85–92 98–99.9 High crystallinity Energy-intensive (calcination)

Industrial-Scale Considerations

  • Continuous Flow Systems : Patent WO2004056737A1 proposes a multi-stage batch process with filtrate recycling to improve atom economy (85–92% yield at 50 kg/batch).
  • Cost Drivers : Scandium oxide (≥99.9%) accounts for 60% of raw material costs, necessitating efficient ligand recovery.

Chemical Reactions Analysis

Types of Reactions

Scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

    Reduction: Reduction reactions can convert the scandium(3+) to lower oxidation states, although this is less common.

    Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various ligands such as phosphines, amines, or other chelating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of scandium complexes with different ligands.

Scientific Research Applications

Scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate hydrate is used in a wide range of scientific research applications:

    Chemistry: As a catalyst in organic synthesis and polymerization reactions.

    Biology: In studies of metal ion interactions with biological molecules.

    Medicine: Potential use in radiopharmaceuticals for imaging and therapy.

    Industry: As a precursor for the preparation of scandium-containing materials and coatings.

Mechanism of Action

The mechanism by which scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate hydrate exerts its effects involves coordination chemistry. The scandium ion forms stable complexes with ligands, which can influence various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Comparison with Similar Metal Acetylacetonate Hydrates

Metal acetylacetonates share a general structure where a central metal ion is coordinated by acetylacetonate ligands. Their properties and applications vary significantly based on the metal’s oxidation state, ionic radius, and electronic configuration. Below is a comparative analysis of scandium(III) acetylacetonate hydrate with analogous compounds.

Trivalent Metal Acetylacetonates

Cerium(III) Acetylacetonate Hydrate
  • Formula : C15H21CeO6 • H2O
  • Molecular Weight : ~466.4 g/mol (calculated)
  • Key Properties : Melting point = 131–132°C; air-stable; soluble in organic solvents like chloroform.
  • Applications : Used in catalysis (e.g., oxidation reactions) and as a precursor for cerium-doped materials .
  • Comparison : Unlike scandium, cerium’s larger ionic radius and variable oxidation states (Ce³+/Ce⁴+) enable redox-active behavior, expanding its utility in catalytic systems.
Samarium(III) Acetylacetonate Hydrate
  • Formula : C15H21O6Sm • xH2O
  • Synonyms: Tris(2,4-pentanedionato)samarium, Samarium(III) 2,4-pentanedionate hydrate.
  • Applications: Limited evidence suggests use in organic synthesis and luminescent materials. Scandium’s smaller ionic radius may result in higher Lewis acidity, enhancing catalytic activity in certain reactions .
Erbium(III) Acetylacetonate Hydrate
  • Formula : C15H21ErO6 • xH2O
  • Molecular Weight : ~464.58 g/mol
  • Applications : Primarily employed in optical materials due to erbium’s photoluminescent properties. Scandium lacks such optical applications but may excel in lightweight alloy precursors .

Divalent Metal Acetylacetonates

Strontium Acetylacetonate Hydrate
  • Formula : Sr(C5H7O2)2 • xH2O
  • Key Properties : Vapor pressure = 0.174 mmHg at 25°C; stability under dry, neutral conditions.
  • Applications : Used in thin-film deposition and as a strontium source in perovskites. Unlike scandium, strontium’s divalent state limits ligand coordination (bis vs. tris) .
Zinc Acetylacetonate Hydrate
  • Formula : Zn(C5H7O2)2 • xH2O
  • Synthesis: Prepared via dissolution of zinc acetylacetonate in HNO3 and citric acid, followed by calcination at 700°C to produce ZnO nanoparticles .
  • Applications: Widely used in nanotechnology; scandium’s higher charge density may hinder similar nanoparticle synthesis routes.
Nickel(II) Acetylacetonate Hydrate
  • Formula : Ni(C5H7O2)2 • 2H2O
  • Molecular Weight : 256.91 g/mol
  • Properties : Air-stable orange crystals; soluble in chloroform.
  • Applications : Catalysis (e.g., ethylene oligomerization). Scandium’s trivalent state offers distinct redox properties .

Monovalent Metal Acetylacetonates

Sodium Acetylacetonate Monohydrate
  • Formula : C5H7NaO2 • H2O
  • Applications: Serves as a sodium source in organic reactions. The monovalent nature precludes chelation complexity seen in scandium’s tris(acac) structure .

Biological Activity

Scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate hydrate, commonly referred to as Scandium acetylacetonate, is a coordination compound that has garnered attention in various fields, particularly in catalysis and biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Identification:

  • IUPAC Name: (Z)-4-oxopent-2-en-2-olate; scandium(3+); hydrate
  • Molecular Formula: C15H23O7Sc·H2O
  • Molecular Weight: 360.29 g/mol
  • CAS Number: 14284-94-7

Physical Characteristics:

PropertyValue
AppearanceYellow needle crystals
Purity>99.9%
SolubilitySoluble in organic solvents

Mechanism of Biological Activity

Scandium acetylacetonate exhibits biological activity primarily through its interaction with various biomolecules. The mechanism is believed to involve:

  • Metal-Ligand Coordination: The scandium ion forms stable complexes with biomolecules, influencing their structural and functional properties.
  • Catalytic Activity: It acts as a catalyst in biochemical reactions, potentially enhancing metabolic pathways.
  • Antimicrobial Properties: Preliminary studies suggest that it may exhibit bactericidal activity against certain bacterial strains.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of Scandium acetylacetonate. For instance:

  • A study demonstrated that complexes of transition metals, including scandium, showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The metal's ability to disrupt bacterial cell walls may contribute to its effectiveness .

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of Scandium acetylacetonate on cancer cell lines:

  • A notable study reported that Scandium complexes exhibited selective cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy. The mechanism was attributed to the generation of reactive oxygen species (ROS) upon cellular uptake .

Comparative Analysis with Other Metal Complexes

To understand the unique properties of Scandium acetylacetonate, a comparison with other metal complexes is useful:

Metal ComplexAntimicrobial ActivityCytotoxicityNotes
Scandium(III) acetylacetonateYesModerateEffective against bacteria
Iron(III) acetylacetonateHighHighStronger cytotoxic effects
Copper(II) acetylacetonateModerateHighNotable for antifungal properties

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate hydrate, and how does solvent choice influence yield and purity?

  • Methodological Answer : Synthesis typically involves reacting scandium salts (e.g., ScCl₃) with acetylacetone in a solvent system under controlled pH and temperature. Anhydrous ethanol or acetone is often preferred to minimize hydrolysis of the metal center. Purification via recrystallization from non-polar solvents (e.g., hexane) improves crystallinity. Solvent polarity directly affects ligand coordination kinetics; polar aprotic solvents (e.g., DMF) may enhance solubility but risk side reactions with moisture .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • FT-IR : Confirm ligand coordination via shifts in ν(C=O) (~1600 cm⁻¹) and ν(C-O) (~1250 cm⁻¹) bands .
  • NMR : ¹H NMR in deuterated DMSO can resolve enolic proton signals (~5.5 ppm) and assess hydration state .
  • XRD : Resolve the coordination geometry (octahedral for Sc³⁺) and hydrate stoichiometry. Compare with databases (e.g., CCDC) for structural validation .
  • TGA : Quantify hydrate content via mass loss at 100–150°C .

Q. What are the recommended storage conditions to ensure long-term stability of the compound in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Ambient temperature and low humidity (<30% RH) are critical, as moisture can destabilize the hydrate structure. Avoid exposure to acids, bases, or reducers, which may degrade the acetylacetonate ligand .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic structure and coordination geometry of this scandium complex?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for metal-ligand bonding. Basis sets like LANL2DZ (for Sc) and 6-31G(d) (for O/C/H) model the complex. Optimize geometry to compare bond lengths/angles with XRD data. Charge distribution analysis reveals electron density shifts at the Sc³⁺ center .

Q. What strategies can resolve discrepancies between theoretical predictions (e.g., DFT) and experimental data (e.g., X-ray diffraction) regarding the coordination environment?

  • Methodological Answer :

  • Hydration Effects : Include explicit water molecules in DFT models to account for hydrogen bonding in the crystal lattice.
  • Spin States : Verify if the computational method accounts for Sc³⁺’s low-spin d⁰ configuration, which simplifies electronic structure analysis.
  • Crystal Packing : Use periodic boundary conditions (PBC) in DFT to simulate bulk crystal effects .

Q. In catalytic applications, how does the hydration state of the scandium acetylacetonate complex influence its reactivity and mechanism in specific organic transformations?

  • Methodological Answer : Hydrate loss (via TGA-guided dehydration) increases Lewis acidity of Sc³⁺, enhancing catalytic activity in reactions like Diels-Alder or Friedel-Crafts. Monitor kinetic profiles using in situ IR or NMR to correlate hydration state with turnover frequency. Anhydrous derivatives may require stricter moisture control but offer higher selectivity .

Q. What are the critical safety protocols for handling scandium-based acetylacetonate complexes to minimize exposure risks during experimental procedures?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats, goggles) to avoid inhalation/contact. For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Emergency eye exposure protocols: rinse with water for 15+ minutes and seek medical evaluation .

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